

Validating the Efficacy of DAAO Inhibitors In Vivo: A Comparative Guide

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Compound of Interest

Compound Name: DAAO inhibitor-1

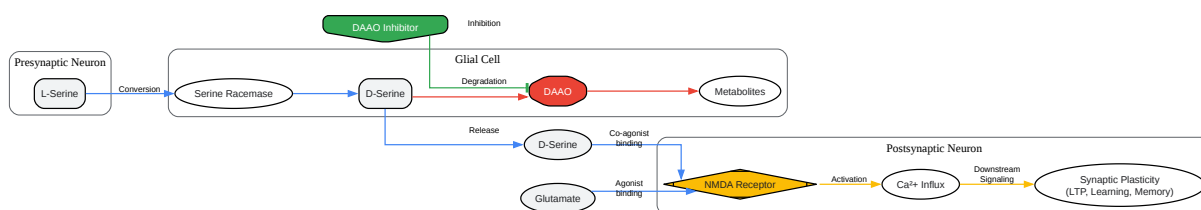
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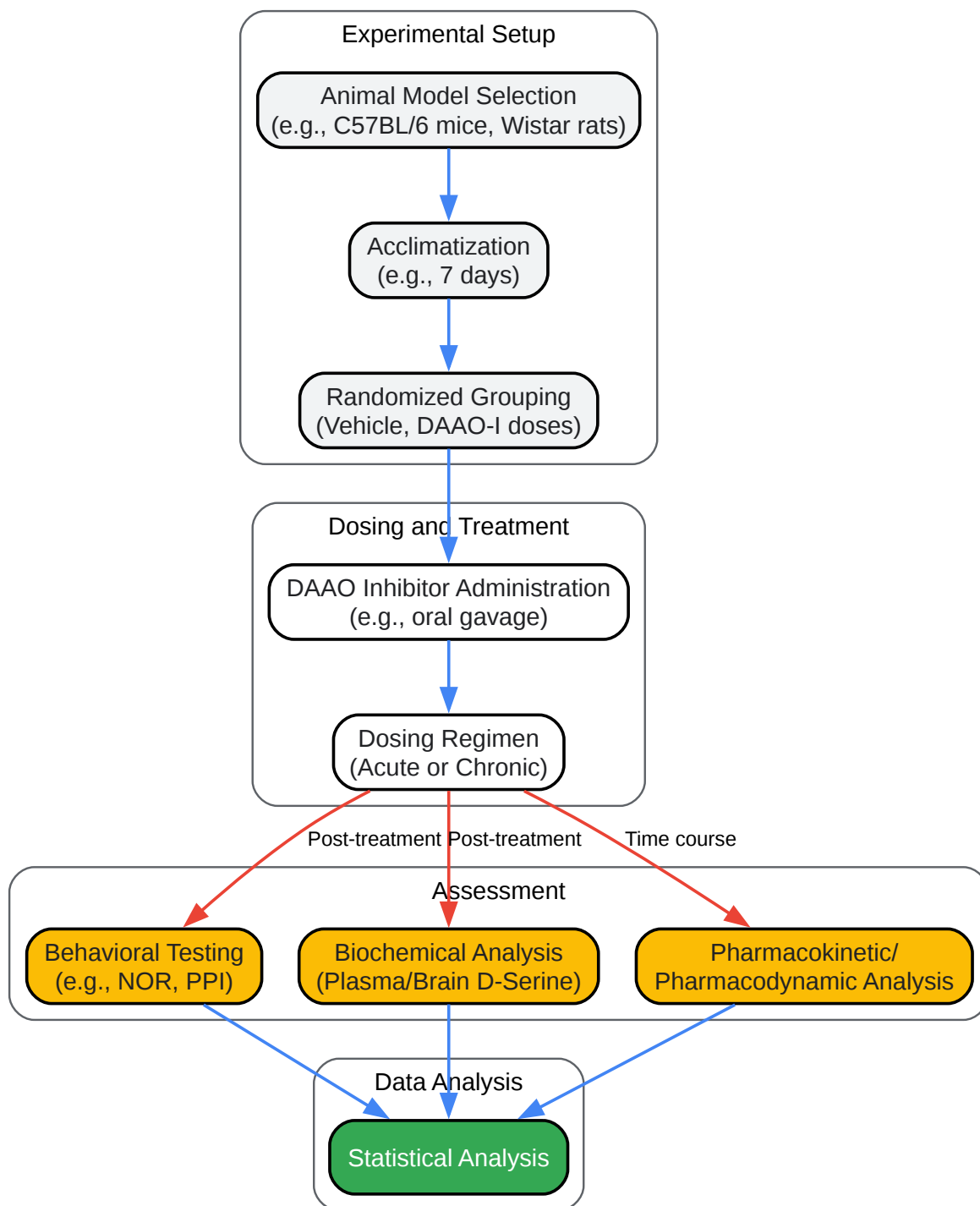
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The inhibition of D-amino acid oxidase (DAAO) has emerged as a promising therapeutic strategy for neurological and psychiatric disorders, primarily by modulating the levels of the N-methyl-D-aspartate (NMDA) receptor co-agonist D-serine.^[1] This guide provides a comparative analysis of the in vivo efficacy of three prominent DAAO inhibitors: Sodium Benzoate, 5-chloro-benzo[d]isoxazol-3-ol (CBIO), and Luvadaxistat (TAK-831). The information presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these compounds.

Mechanism of Action: The DAAO Signaling Pathway

DAAO is a flavoenzyme that catalyzes the oxidative deamination of D-amino acids, including D-serine. By inhibiting DAAO, the degradation of D-serine is reduced, leading to its increased bioavailability in the brain. Elevated D-serine levels enhance the activation of NMDA receptors, which are crucial for synaptic plasticity, learning, and memory. The hypofunction of NMDA receptors has been implicated in the pathophysiology of schizophrenia, making DAAO inhibitors a rational therapeutic target.





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References

- 1. The Therapeutic Potential of D-Amino Acid Oxidase (DAAO) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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